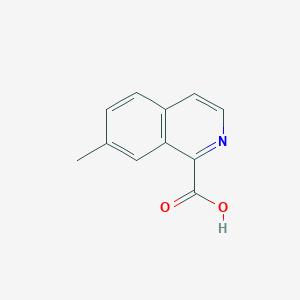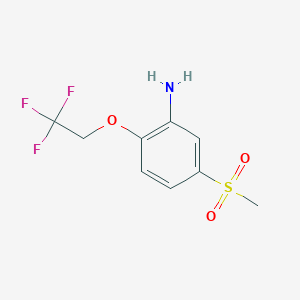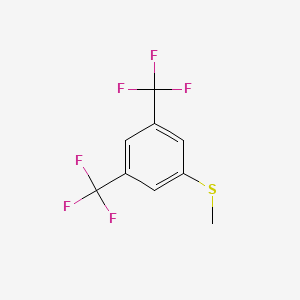![molecular formula C12H18ClNS B12092553 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine is a chemical compound with the molecular formula C12H18ClNS and a molecular weight of 243.80 g/mol . This compound is characterized by the presence of a cyclohexanamine group attached to a 5-chlorothiophen-2-yl ethyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-chlorothiophen-2-yl)ethan-1-ol.
Reaction Conditions: The 1-(5-chlorothiophen-2-yl)ethan-1-ol is then reacted with cyclohexanamine under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available in large quantities.
Chemical Reactions Analysis
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the thiophene ring or the amine group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine can be compared with similar compounds such as:
1-(5-Chlorothiophen-2-yl)ethan-1-ol: This compound is a precursor in the synthesis of this compound.
Other Cyclohexanamine Derivatives: Compounds with similar structures but different substituents on the thiophene ring or the cyclohexanamine group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H18ClNS |
|---|---|
Molecular Weight |
243.80 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C12H18ClNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
IMWGOAJWIHFHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)

![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
